molecular formula C5H6O3 B3029210 Methyl 4-oxo-2-butenoate CAS No. 5837-72-9

Methyl 4-oxo-2-butenoate

Cat. No.: B3029210
CAS No.: 5837-72-9
M. Wt: 114.1 g/mol
InChI Key: CRBJVPSOOMDSPT-NSCUHMNNSA-N
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Description

Methyl 4-oxo-2-butenoate is an organic compound with the molecular formula C5H6O3. It is a methyl ester derivative of 4-oxo-2-butenoic acid and is characterized by its conjugated double bond and keto group. This compound is of significant interest in organic synthesis due to its reactivity and versatility as a building block for various chemical transformations.

Mechanism of Action

Target of Action

The primary targets of Fumaraldehydic Acid Methyl Ester are believed to be related to oxidative stress and inflammation . The compound has been found to interact with the fatty acid receptor GPR109A found in the lysosomes of immune cells . This receptor plays a crucial role in the regulation of immune responses and inflammation .

Mode of Action

Fumaraldehydic Acid Methyl Ester is thought to interfere with the cellular redox system . It disrupts the Keap1-Nrf2 binding, leading to the nuclear translocation of Nrf2 . This in turn activates a number of downstream antioxidant response genes . This mode of action is believed to be responsible for the positive actions of the compound in conditions involving oxidative stress and inflammation .

Biochemical Pathways

The compound is known to stimulate the Nrf2 pathway, which is activated in response to oxidative stress . It also affects the stress kinase p38MAPK pathway . These pathways play a crucial role in the body’s defense mechanisms against oxidative stress and inflammation .

Pharmacokinetics

Fumaraldehydic Acid Methyl Ester is a prodrug that is rapidly converted to its active metabolite, monomethyl fumarate (MMF), in vivo . The pharmacokinetics of this compound involve its rapid metabolism and conversion, which can have significant implications for its bioavailability and therapeutic effects .

Result of Action

The activation of antioxidant response genes by Fumaraldehydic Acid Methyl Ester can lead to robust anti-oxidative and anti-inflammatory effects . This can potentially benefit a number of disease conditions that involve inflammation and oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-oxo-2-butenoate can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxo-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Comparison with Similar Compounds

Methyl 4-oxo-2-butenoate can be compared with similar compounds such as:

Uniqueness: this compound is unique due to its specific combination of a conjugated double bond and a keto group, which provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl (E)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h2-4H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBJVPSOOMDSPT-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7327-99-3, 5837-72-9
Record name Methyl 4-oxo-2-butenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-oxo-2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl (2E)-4-oxobut-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic applications of Fumaraldehydic Acid Methyl Ester (Methyl 4-oxo-2-butenoate)?

A: Fumaraldehydic Acid Methyl Ester serves as a versatile building block in organic synthesis. One notable application is its role in stereoselective Michael additions. [] For instance, researchers have demonstrated its use in the asymmetric synthesis of 3-Alkylsuccinaldehydic acid methyl esters. [] The compound reacts with Grignard reagents in the presence of a chiral auxiliary, (S)-2-(anilinomethyl)pyrrolidine, leading to highly enantioselective products after hydrolysis. []

Q2: Can you describe a specific example of how the structure of Fumaraldehydic Acid Methyl Ester (this compound) dictates its reactivity in a chemical synthesis?

A: In the total synthesis of (±)-5β,8α- androst-9(11)-ene-3,17-dione, this compound acts as a dienophile in a Diels-Alder reaction. [] The presence of the electron-withdrawing ester and ketone functionalities conjugated to the double bond enhances its reactivity towards dienes. The stereochemical outcome of the reaction is influenced by both the diene geometry and the SnCl4 catalyst, highlighting the importance of the double bond's position and the electronic nature of the substituents in Fumaraldehydic Acid Methyl Ester. []

Q3: Has Fumaraldehydic Acid Methyl Ester (this compound) been utilized in surface modification strategies?

A: Yes, the Michael acceptor properties of the α,β-unsaturated ketone moiety in this compound have been exploited for the development of fluorogenic reactive monolayers. [] This strategy involves the immobilization of a coumarin derivative bearing a this compound group onto a surface-bound azide monolayer. [] The fluorescence of the coumarin unit is quenched initially but is restored upon Michael addition of a thiol, enabling the detection and spatial visualization of thiol-containing molecules on the surface. [] This approach has potential applications in bioconjugation, bioassays, and materials science. []

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